REACTION_CXSMILES
|
Br[C:2]1[S:6][CH:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH3:16][N:17]1[C:21](B2OC(C)(C)C(C)(C)O2)=[CH:20][CH:19]=[N:18]1.CC1(C)COB(C2N(C)N=CC=2)OC1>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:16][N:17]1[C:21]([C:2]2[S:6][CH:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=2)=[CH:20][CH:19]=[N:18]1 |f:1.2.3,6.7,^1:55,57,76,95|
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Name
|
|
Quantity
|
875 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CS1)C(=O)O
|
Name
|
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
988 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Name
|
|
Quantity
|
297 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
989 mg
|
Type
|
reactant
|
Smiles
|
CC1(COB(OC1)C1=CC=NN1C)C
|
Name
|
|
Quantity
|
108 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the reaction solution was then partitioned between H2O—CHCl3
|
Type
|
WASH
|
Details
|
the aqueous phase was washed several times with CHCl3
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
CN1N=CC=C1C1=CC(=CS1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |